molecular formula C20H20ClF3N4O2 B4339244 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4339244
M. Wt: 440.8 g/mol
InChI Key: SNVVPEWWNUKLSW-UHFFFAOYSA-N
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound with a unique structure that combines a triazole ring, a trifluoromethoxyphenyl group, and an adamantane carboxamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include triazole precursors, chlorinating agents, and coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the trifluoromethoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, a trifluoromethoxyphenyl group, and an adamantane carboxamide moiety. This unique structure imparts specific biological activities and properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N4O2/c21-17-25-11-28(27-17)19-8-12-5-13(9-19)7-18(6-12,10-19)16(29)26-14-1-3-15(4-2-14)30-20(22,23)24/h1-4,11-13H,5-10H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVPEWWNUKLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE

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